

# Aminomalnonitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Aminomalnonitrile*

Cat. No.: *B1212270*

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## Abstract

**Aminomalnonitrile** (AMN), a trimer of hydrogen cyanide, is a highly functionalized molecule of significant interest in prebiotic chemistry, organic synthesis, and drug discovery. Its role as a precursor to essential biomolecules like purines and imidazoles underscores its importance in studies related to the origin of life. For drug development professionals, AMN serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including antiviral properties. This document provides a comprehensive overview of **aminomalnonitrile**, including its chemical properties, detailed synthesis protocols, and its application in the creation of bioactive derivatives.

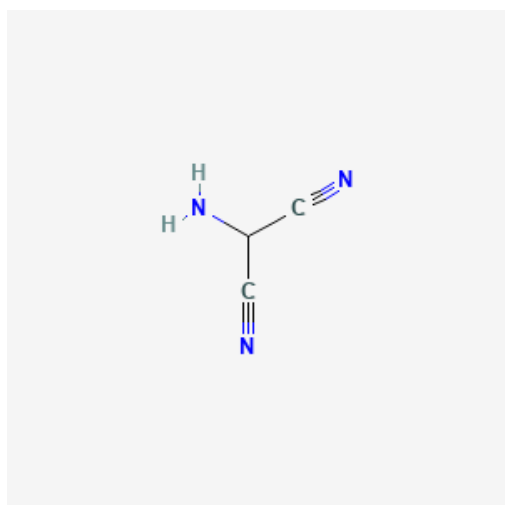
## Core Chemical and Physical Properties

**Aminomalnonitrile** is the organic compound with the formula  $\text{H}_2\text{NCH}(\text{CN})_2$ .<sup>[1]</sup> It is typically handled in its more stable p-toluenesulfonate salt form.<sup>[1]</sup> Key identifying and physical data are summarized below.

Property	Value	Source
IUPAC Name	2-aminopropanedinitrile	[2]
CAS Number (free base)	5181-05-5	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub>	[1][2]
Molecular Weight	81.08 g/mol	[1][2]
SMILES	C(#N)C(C#N)N	[1][2]
InChI Key	GXDKXRIMUVUELI-UHFFFAOYSA-N	[2]
CAS Number (tosylate)	5098-14-6	[3][4]
Formula (tosylate)	NH <sub>2</sub> CH(CN) <sub>2</sub> · CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>3</sub> H	[4]
Molecular Wt. (tosylate)	253.28 g/mol	[3][4]
Melting Point (tosylate)	174 °C (decomposes)	[4]

## Molecular Structure

**Aminomalononitrile** features a central carbon atom bonded to an amino group (-NH<sub>2</sub>), a hydrogen atom, and two nitrile groups (-C≡N).



**Figure 1.** 2D structure of **aminomalononitrile**. Source: PubChem CID 151258.

## Experimental Protocols

The following protocols are detailed for the synthesis of **aminomalononitrile** and its derivatives, crucial for research and development applications.

### Synthesis of Aminomalononitrile p-Toluenesulfonate

This procedure provides a reliable method for synthesizing the stable tosylate salt of **aminomalononitrile** via the reduction of oximinomalononitrile.<sup>[1][5]</sup>

#### Part A: Preparation of Oximinomalononitrile<sup>[5]</sup>

- Dissolve malononitrile (25 g, 0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L round-bottomed flask equipped with a stirrer and thermometer.
- Cool the solution to -10°C using a dry ice-acetone bath.
- Add granulated sodium nitrite (50 g, 0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.
- After the addition is complete, stir the mixture for an additional 10 minutes.
- Add 500 mL of ether and continue stirring for 5 minutes.
- Filter the mixture rapidly and wash the collected solid with a 1:1 mixture of tetrahydrofuran and ether (400 mL total).
- Combine the filtrate and washings, and concentrate by distillation under a water aspirator at 40°C to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

#### Part B: Reduction to **Aminomalononitrile** p-Toluenesulfonate<sup>[5]</sup>

- To the 250 mL oximinomalononitrile solution from Part A, add 250 mL of ether.
- Prepare a slurry of p-toluenesulfonic acid monohydrate (60 g, 0.32 mole) in 250 mL of ether and add it slowly to the stirred solution.

- Bring the total volume to 1 L by adding more ether.
- The detailed procedure for the reduction step (e.g., using a reducing agent like aluminum amalgam as mentioned in other sources) would follow at this stage, leading to the formation of the **aminomalononitrile**, which is then precipitated as its p-toluenesulfonate salt. The salt is collected by filtration.

## Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This multicomponent, microwave-assisted reaction demonstrates the utility of **aminomalononitrile** as a precursor for complex heterocyclic structures with potential biological activity.<sup>[6]</sup>

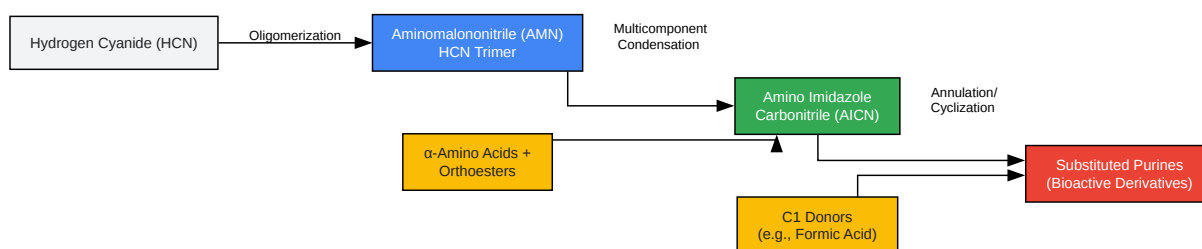
- Initial Preparation: To a solution of **aminomalononitrile** p-toluenesulfonate (1) (5.9 mmol) in THF (30 mL), add triethylamine (7.1 mmol). Stir the solution for 30 minutes at 25°C.
- Microwave Synthesis: Add trimethyl orthoacetate (2) (8.3 mmol) and the desired  $\alpha$ -amino acid methyl ester derivative (3a-f) (7.1 mmol) to the solution.
- Irradiation: Subject the reaction mixture to microwave irradiation. Note: Specific power, temperature, and time parameters for the microwave irradiation are critical and should be optimized based on the specific amino acid used.
- Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the target amino imidazole carbonitrile derivatives (4a-f).<sup>[6]</sup>

## Synthetic Pathways and Applications

**Aminomalononitrile** is a key intermediate in the synthesis of diverse heterocyclic compounds. Its reaction pathways are fundamental to both prebiotic chemistry models and modern synthetic strategies for creating novel pharmacophores.

## Prebiotic Synthesis of Purines

In the context of prebiotic chemistry, AMN is considered a crucial intermediate derived from hydrogen cyanide (HCN).[7] It serves as a precursor to imidazole derivatives like 4-aminoimidazole-5-carbonitrile (AICN). These imidazoles can then undergo cyclization with simple C1 donors, such as formic acid or urea, to form various purine structures, which are the core components of DNA and RNA.[7]

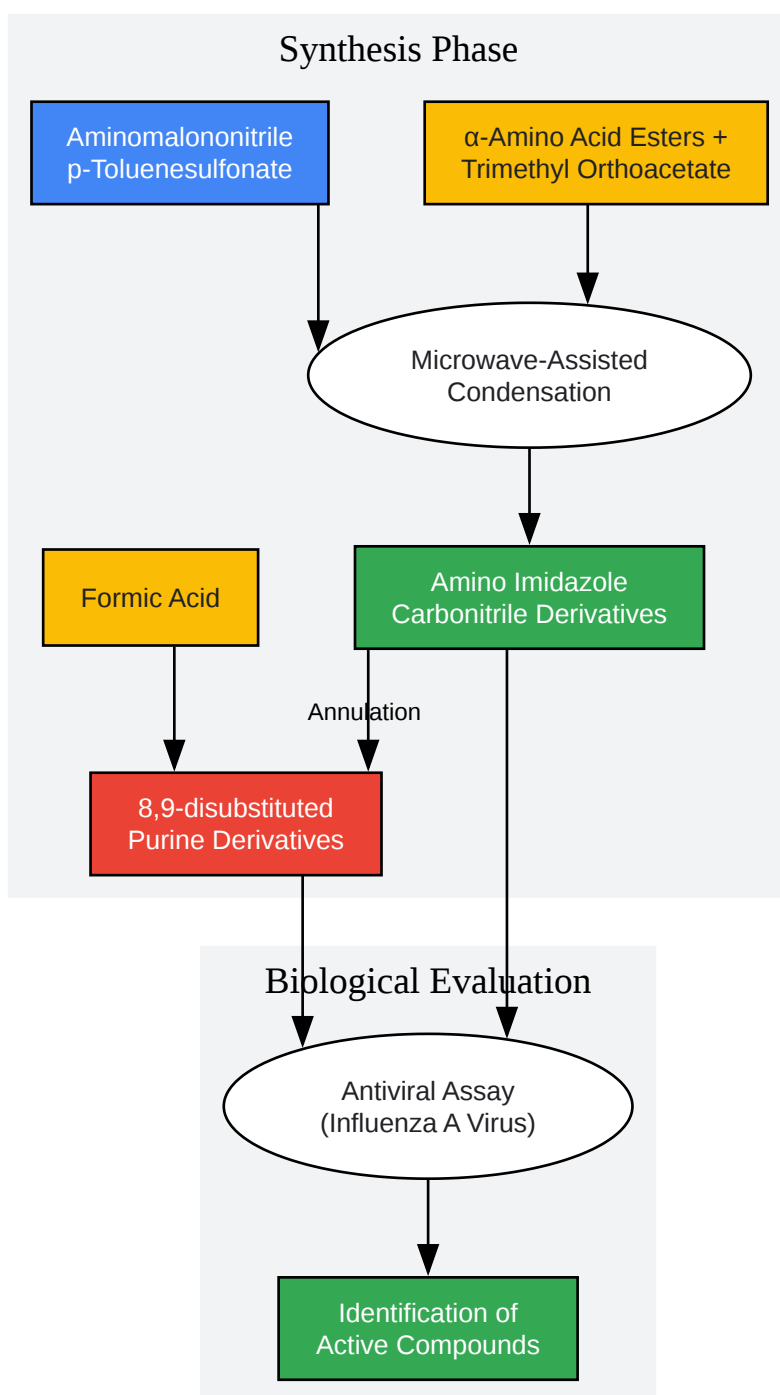


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Caption: Synthetic workflow from HCN to bioactive purine derivatives via AMN.

## Application in Antiviral Drug Discovery

Recent research has leveraged this synthetic logic to create novel compounds with therapeutic potential. A multicomponent reaction involving **aminomalalonitrile**,  $\alpha$ -amino acids, and orthoesters produces a library of amino imidazole carbonitrile derivatives.[6][8] These intermediates can be further reacted with reagents like formic acid to synthesize 8,9-disubstituted purine analogues.[9] Several of these synthesized purine and imidazole derivatives have demonstrated significant activity against the influenza A virus, highlighting the role of AMN as a valuable scaffold in modern drug discovery.[6][9]



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Caption: Workflow for synthesis and evaluation of AMN-derived antiviral agents.

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